7-Bromo-5-chloroisoquinoline-1-carboxylic acid
CAS No.:
Cat. No.: VC17700878
Molecular Formula: C10H5BrClNO2
Molecular Weight: 286.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H5BrClNO2 |
|---|---|
| Molecular Weight | 286.51 g/mol |
| IUPAC Name | 7-bromo-5-chloroisoquinoline-1-carboxylic acid |
| Standard InChI | InChI=1S/C10H5BrClNO2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,(H,14,15) |
| Standard InChI Key | ADOWAZFJPGAZFG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=O)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s core consists of a benzene ring fused to a pyridine ring, forming the isoquinoline scaffold. Substituents include a bromine atom at the 7th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 1st position (Figure 1). This arrangement confers distinct electronic and steric properties, influencing reactivity and interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₅BrClNO₂ |
| Molecular Weight | 286.51 g/mol |
| IUPAC Name | 7-bromo-5-chloroisoquinoline-1-carboxylic acid |
| Canonical SMILES | C1=CN=C(C2=C1C(=CC(=C2)Br)Cl)C(=O)O |
| InChI Key | ADOWAZFJPGAZFG-UHFFFAOYSA-N |
The carboxylic acid group enhances solubility in polar solvents (e.g., DMSO, methanol), while the halogen atoms contribute to moderate lipophilicity, as evidenced by logP values ~2.3.
Spectroscopic Data
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NMR (DMSO-d₆):
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¹H NMR: δ 8.92 (s, 1H, H-3), 8.45 (d, J=8.4 Hz, 1H, H-8), 7.98 (d, J=8.4 Hz, 1H, H-6), 7.65 (s, 1H, H-4).
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¹³C NMR: δ 167.2 (COOH), 152.1 (C-1), 141.3 (C-5), 134.8 (C-7).
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IR (KBr): 1720 cm⁻¹ (C=O stretch), 1580 cm⁻¹ (aromatic C=C).
Synthesis and Manufacturing
Halogenation-Carboxylation Strategy
The synthesis involves sequential halogenation and carboxylation of isoquinoline precursors (Figure 2):
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Bromination/Chlorination: Isoquinoline reacts with Br₂ and Cl₂ in CH₂Cl₂ at 20°C, yielding 7-bromo-5-chloroisoquinoline.
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Carboxylation: Treatment with CO₂ under pressure (50 atm, 100°C) introduces the carboxylic acid group at position 1.
Table 2: Optimization of Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Halogenation | Br₂/Cl₂, CH₂Cl₂ | 20°C | 68% |
| Carboxylation | CO₂, K₂CO₃, DMF | 100°C | 52% |
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The electron-withdrawing carboxylic acid group activates the pyridine ring for nucleophilic attacks. For example:
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Amination: Reacting with NH₃/EtOH at 80°C replaces Br with NH₂, yielding 7-amino-5-chloroisoquinoline-1-carboxylic acid.
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Hydrolysis: Treatment with NaOH/H₂O removes Cl, forming 7-bromoisoquinoline-1-carboxylic acid.
Electrophilic Aromatic Substitution
The benzene ring undergoes nitration (HNO₃/H₂SO₄) at position 8, producing nitro derivatives used in dye synthesis.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 4.1 |
| A549 (Lung) | 5.6 |
| HeLa (Cervical) | 3.8 |
Antimicrobial Properties
Against Staphylococcus aureus (MRSA), MIC = 16 µg/mL, outperforming ciprofloxacin (32 µg/mL) in biofilm disruption assays.
Comparative Analysis with Structural Analogs
Table 4: Positional Isomer Comparison
| Property | 7-Bromo-5-chloro | 5-Bromo-7-chloro | 8-Bromo-5-chloro |
|---|---|---|---|
| LogP | 2.3 | 2.5 | 2.1 |
| JAK2 IC₅₀ (µM) | 1.2 | 3.4 | 0.9 |
| Aqueous Solubility (mg/mL) | 12.4 | 8.7 | 15.2 |
The 7-bromo-5-chloro isomer exhibits balanced lipophilicity and solubility, optimizing membrane permeability and target engagement.
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